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Compound of Interest

Compound Name: BMS-986120

Cat. No.: B606285 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of BMS-986120, a first-in-class, oral,

reversible, and highly selective antagonist of Protease-Activated Receptor 4 (PAR4).[1][2][3]

Developed as a novel antiplatelet agent, BMS-986120 has been investigated for its potential to

provide robust antithrombotic efficacy with a lower bleeding risk compared to existing therapies.

[2][4] Although its clinical development has been discontinued, the data from its preclinical and

early clinical studies offer valuable insights into PAR4 antagonism as a therapeutic strategy.[5]

Core Mechanism of Action: Selective PAR4
Antagonism
Thrombin is a potent platelet activator that signals through two G protein-coupled receptors on

human platelets: PAR1 and PAR4.[4] While PAR1 activation is rapid and transient, PAR4 is

activated at higher thrombin concentrations and induces a slower, more sustained signal

crucial for the formation of a stable thrombus.[1][6] It is hypothesized that the selective

inhibition of PAR4 could target pathological thrombosis while preserving PAR1-mediated initial

hemostasis, potentially offering a wider therapeutic window with reduced bleeding risk.[1][6]

BMS-986120 was identified through high-throughput screening and subsequent optimization.

[2] It binds specifically, saturably, and reversibly to PAR4.[2][6] This selective blockade inhibits

downstream signaling events, including calcium mobilization and ultimately platelet activation
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and aggregation, without affecting signaling from PAR1 or other platelet receptors like those for

ADP and collagen.[2][3][6]
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Caption: Mechanism of BMS-986120 selectively inhibiting the PAR4 signaling pathway on

platelets.

Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro, preclinical, and

Phase 1 clinical studies of BMS-986120.

Table 1: In Vitro Potency and Selectivity

Parameter Species/System Value Reference

IC₅₀ (PAR4-induced
Ca²⁺ mobilization)

HEK293 Cells 0.56 nM [2][3][7]

IC₅₀ (Platelet

Aggregation)

Human Platelet-Rich

Plasma
7.3 - 9.5 nM [3][7]

IC₅₀ (Platelet

Aggregation)
Monkey Blood 2.1 nM [3]

| Selectivity | PAR1, PAR2, ADP, Collagen | No significant inhibition |[3][6][7] |

Table 2: Preclinical Antithrombotic Efficacy in Cynomolgus Monkeys

Oral Dose
Thrombus
Weight
Reduction

Bleeding Time
Increase
(Kidney)

Bleeding Time
Increase
(Mesenteric)

Reference

0.2 mg/kg 35 ± 5% - - [3]

0.5 mg/kg 49 ± 4% - - [3]

1.0 mg/kg 82 - 83% 2.2-fold 1.8-fold [3][5]

| Clopidogrel (for >80% efficacy) | >80% | >8-fold | - |[2] |

Table 3: Phase 1 Single Ascending Dose (SAD) Pharmacokinetics in Healthy Humans[8][9][10]
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Dose Cmax (ng/mL) AUC (h*ng/mL) Half-life (hours)

3.0 mg 27.3 164 44.7

| 180 mg | 1536 | 15,603 | 84.1 |

Table 4: Phase 1 Pharmacodynamic Effects in Healthy Humans

Study Type &
Dose

Endpoint Inhibition Time Point Reference

SAD (75 mg &

180 mg)

PAR4-AP (12.5
µM) Induced
Platelet
Aggregation

≥80%
Through at
least 24 hours

[8][9][10]

MAD (≥10

mg/day for ~7

days)

PAR4-AP (12.5

µM) Induced

Platelet

Aggregation

Complete

Inhibition

Through 24

hours
[8][9][10]

Phase 1 (60 mg

single dose)

PAR4-AP (100

µM) Induced P-

selectin

Expression

91.7%
2 hours post-

dose
[1][11]

Phase 1 (60 mg

single dose)

PAR4-AP (100

µM) Induced

Platelet-

Monocyte

Aggregates

80.6%
2 hours post-

dose
[1][11]

Phase 1 (60 mg

single dose)

PAR4-AP (100

µM) Induced

Platelet

Aggregation

85.0%
2 hours post-

dose
[1][11]

| Phase 1 (60 mg single dose) | Ex Vivo Thrombus Formation (High Shear) | 29.2% | 2 hours

post-dose |[1][12] |
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Key Experimental Protocols and Methodologies
3.1 Preclinical Arterial Thrombosis Model in Cynomolgus Monkeys

This model was crucial for establishing in vivo efficacy and comparing the therapeutic window

against standard-of-care agents like clopidogrel.[2][4]

Model: Electrolytic carotid artery thrombosis (ECAT) model in cynomolgus monkeys.[5]

Procedure: Anesthetized monkeys were administered BMS-986120 orally (0.2, 0.5, or 1

mg/kg) or a vehicle control two hours before the experiment.[3] An electrical current is

applied to the carotid artery to induce endothelial injury and thrombus formation.

Primary Endpoint: Thrombus weight (TW) was measured at the end of the experiment.[3]

Safety Endpoints: Bleeding time was assessed via incisions in the kidney (KBT) and

mesenteric artery (MBT).[3]

Pharmacodynamic Endpoint: Ex vivo platelet aggregation in response to various agonists

(PAR4-AP, PAR1-AP, ADP, collagen) was determined using whole blood aggregometry.[3]
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Caption: Workflow for the preclinical evaluation of BMS-986120 in a monkey thrombosis model.

3.2 Human Ex Vivo Thrombus Formation (Badimon Perfusion Chamber)
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This Phase 1 study aimed to assess the antithrombotic effects of BMS-986120 in humans

under physiologically relevant flow conditions.[1][11]

Study Design: A Prospective, Randomized, Open-Label, Blinded End Point (PROBE) trial

with 40 healthy volunteers.[12]

Intervention: Subjects received a single oral dose of BMS-986120 (60 mg).[12]

Methodology: The Badimon perfusion chamber was used to model thrombus formation under

conditions mimicking a stenosed coronary artery.

Blood Collection: Venous blood was drawn at baseline (0 hours) and at 2 and 24 hours

post-dose.[12]

Perfusion: The blood was circulated through the chamber containing a porcine aortic strip

at a high shear rate (1690 s⁻¹).

Endpoint Measurement: The total thrombus area on the aortic strip was quantified using

digital microscopy.[12] Reductions were driven by a decrease in platelet-rich thrombus

deposition.[1][12]

Additional Assays: Platelet activation (P-selectin expression), platelet-monocyte aggregates,

and platelet aggregation in response to PAR4-AP (100 µM) were also measured at the same

time points.[12]

3.3 Phase 1 SAD and MAD Clinical Trials

These studies were designed to assess the safety, tolerability, pharmacokinetics (PK), and

pharmacodynamics (PD) of BMS-986120 in healthy participants.[8][9][10]

Design: Randomized, double-blind, placebo-controlled studies.

Single Ascending Dose (SAD): N = 56 participants.[8][9]

Multiple Ascending Dose (MAD): N = 32 participants.[8][9]

PK Assessment: Plasma concentrations of BMS-986120 were measured at various time

points to determine parameters like Cmax, AUC, and half-life.[8]
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PD Assessment: The primary pharmacodynamic endpoint was the inhibition of platelet

aggregation induced by a PAR4 agonist peptide (PAR4-AP), typically at concentrations of

12.5 µM and 25 µM, which were found to be suitable surrogates for antithrombotic efficacy

based on monkey studies.[8]

Genetic Sub-study: The studies also investigated whether the PAR4 A120T gene variant

affected platelet response to BMS-986120, with results showing no significant differences.[8]

[9][10]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 11 Tech Support

https://www.tandfonline.com/doi/full/10.1080/09537104.2022.2088719
https://www.benchchem.com/product/b606285?utm_src=pdf-body
https://www.tandfonline.com/doi/full/10.1080/09537104.2022.2088719
https://pubmed.ncbi.nlm.nih.gov/35758258/
https://www.tandfonline.com/doi/abs/10.1080/09537104.2022.2088719
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b606285?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Phase 1 Clinical Development

Primary Endpoints

Single Ascending Dose
(SAD Study)

n=56

Pharmacokinetics
(Cmax, AUC, T½)

Pharmacodynamics
(Platelet Aggregation)

Safety &
Tolerability

Multiple Ascending Dose
(MAD Study)

n=32

Ex Vivo Thrombus
(PROBE Study)

n=40

Antithrombotic Effect
(Thrombus Area)

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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